molecular formula C11H7ClFN3O3 B2802783 5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid CAS No. 575474-21-4

5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid

Cat. No.: B2802783
CAS No.: 575474-21-4
M. Wt: 283.64
InChI Key: HTLPEBZRPJVYTF-UHFFFAOYSA-N
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Description

5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid is a complex organic compound that features a pyrimidine ring substituted with chlorine and fluorine atoms, linked to a hydroxybenzoic acid moiety

Mechanism of Action

Target of Action

The primary target of 5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid is the P2X7 receptor . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in inflammation and immunity.

Mode of Action

The compound interacts with its target, the P2X7 receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, preventing the typical physiological response.

Biochemical Pathways

The compound’s action on the P2X7 receptor affects the purinergic signaling pathway . By inhibiting the activation of the P2X7 receptor, it can modulate the release of pro-inflammatory cytokines and potentially influence immune responses.

Result of Action

By acting as an antagonist to the P2X7 receptor, the compound can potentially modulate immune responses and reduce inflammation . This could have implications for the treatment of various inflammatory and immune-related conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-hydroxybenzoic acid under specific conditions. The process generally includes:

    Starting Materials: 2-chloro-5-fluoropyrimidine and 2-hydroxybenzoic acid.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Temperature and Solvent: The reaction mixture is usually heated to a specific temperature, often around 100°C, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve:

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.

    Condensation Reactions: It can form condensation products with other compounds, leading to the formation of more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the compound under basic conditions.

    Oxidizing Agents: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Materials Science: It is explored for its properties in the development of new materials with specific chemical and physical characteristics.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the compound, known for its use in various chemical reactions.

    2-Hydroxybenzoic Acid:

Uniqueness

5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activity. Its dual functionality, derived from both the pyrimidine and hydroxybenzoic acid moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O3/c12-11-14-4-7(13)9(16-11)15-5-1-2-8(17)6(3-5)10(18)19/h1-4,17H,(H,18,19)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLPEBZRPJVYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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